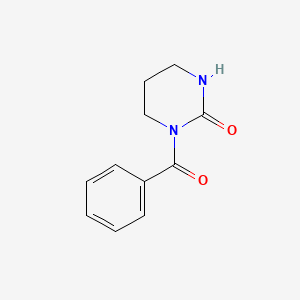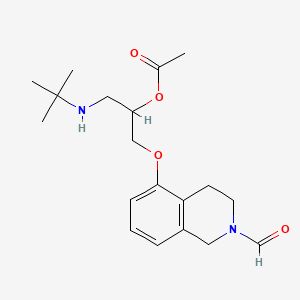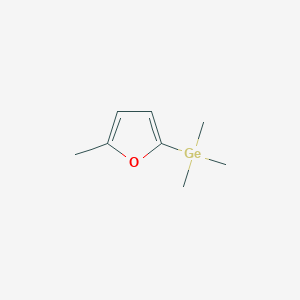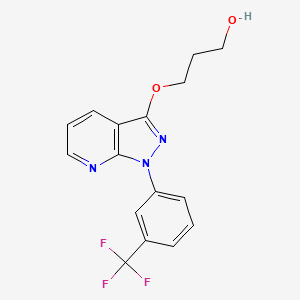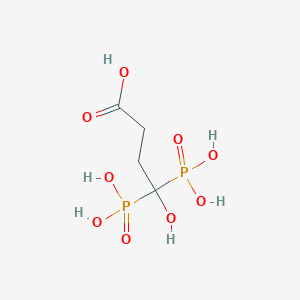
Butanoic acid, 4-hydroxy-4,4-diphosphono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4,4-diphosphonobutanoic acid is an organophosphorus compound with the molecular formula C₄H₁₀O₉P₂ This compound is characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,4-diphosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Butanoic acid derivative+Phosphorous acid+Formaldehyde→4-Hydroxy-4,4-diphosphonobutanoic acid
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-4,4-diphosphonobutanoic acid involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4,4-diphosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4,4-diphosphonobutanoic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted 4-hydroxy-4,4-diphosphonobutanoic acid derivatives.
Applications De Recherche Scientifique
4-Hydroxy-4,4-diphosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organophosphorus compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: Utilized in the formulation of detergents and water treatment chemicals.
Mécanisme D'action
The mechanism of action of 4-hydroxy-4,4-diphosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and mineral surfaces. The phosphonic acid groups can form strong bonds with metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group also plays a role in its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Diphosphonobutanoic acid: Lacks the hydroxyl group present in 4-hydroxy-4,4-diphosphonobutanoic acid.
4-Hydroxy-4-phosphonobutanoic acid: Contains only one phosphonic acid group.
4-Hydroxy-4,4-diphosphonopentanoic acid: Has an additional carbon in the backbone.
Uniqueness
4-Hydroxy-4,4-diphosphonobutanoic acid is unique due to the presence of both hydroxyl and diphosphonate groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
70794-95-5 |
|---|---|
Formule moléculaire |
C4H10O9P2 |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
4-hydroxy-4,4-diphosphonobutanoic acid |
InChI |
InChI=1S/C4H10O9P2/c5-3(6)1-2-4(7,14(8,9)10)15(11,12)13/h7H,1-2H2,(H,5,6)(H2,8,9,10)(H2,11,12,13) |
Clé InChI |
HMRDIZPIGAPVHB-UHFFFAOYSA-N |
SMILES canonique |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


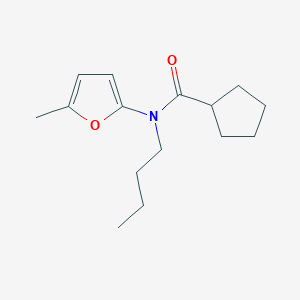
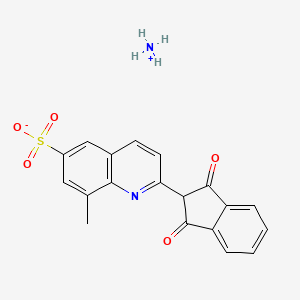
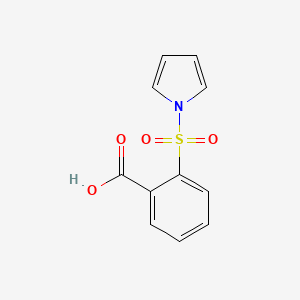
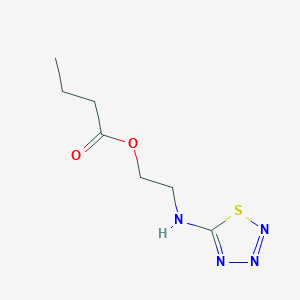
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
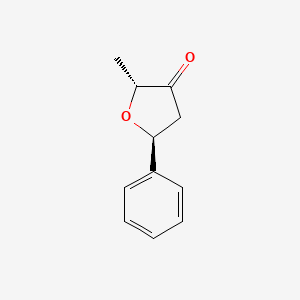
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
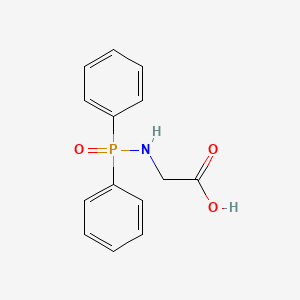
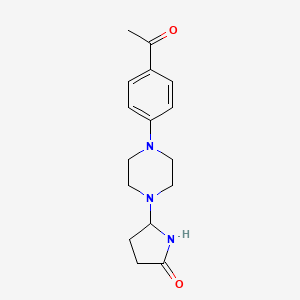
![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)
